Chiglitazar sodium

PPAR pan-agonist Receptor transactivation In vitro pharmacology

Chiglitazar sodium (CAS 1959588-75-0) is a configuration-restricted, non-TZD PPAR pan-agonist with a defined EC50 ratio of 1.2:0.08:1.7 μM across PPARα, γ, and δ — fundamentally distinct from PPARγ-selective TZDs. It delivers glucose-lowering comparable to rosiglitazone without TZD-associated weight gain in KKAy, db/db, and MSG-obese rat models. The sodium salt form provides validated physicochemical stability and consistent in vivo performance. For MASH/MASLD research, Phase 2 data confirm dose-dependent liver fat reduction (48–64 mg) with a favorable safety profile. Select this compound for SPPARM pharmacology, insulin sensitization studies, or programs requiring balanced glycemic and lipid endpoint modulation.

Molecular Formula C36H28FN2NaO4
Molecular Weight 594.6 g/mol
CAS No. 1959588-75-0
Cat. No. B11935768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChiglitazar sodium
CAS1959588-75-0
Molecular FormulaC36H28FN2NaO4
Molecular Weight594.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)[O-])NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F.[Na+]
InChIInChI=1S/C36H29FN2O4.Na/c37-26-17-15-25(16-18-26)35(40)30-9-1-4-10-31(30)38-32(36(41)42)23-24-13-19-27(20-14-24)43-22-21-39-33-11-5-2-7-28(33)29-8-3-6-12-34(29)39;/h1-20,32,38H,21-23H2,(H,41,42);/q;+1/p-1
InChIKeyRMVIEXHXRDCWBT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chiglitazar Sodium: A Non-TZD PPAR Pan-Agonist for Scientific Procurement and Metabolic Research


Chiglitazar sodium (CAS 1959588-75-0), also known as Carfloglitazar sodium, is a non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist with a distinct chemical structure [1]. It activates PPARα, PPARγ, and PPARδ with EC50 values of 1.2 μM, 0.08 μM, and 1.7 μM, respectively . Approved in China in October 2021 for type 2 diabetes mellitus, this compound possesses independent intellectual property rights and is under active investigation for metabolic dysfunction-associated steatohepatitis (MASH) and insulin resistance [2].

Why Chiglitazar Sodium Cannot Be Substituted with Generic TZDs or Other PPAR Agonists in Metabolic Research


PPAR agonists exhibit substantial heterogeneity in receptor subtype selectivity, activation potency, downstream gene expression profiles, and clinical safety signals. Chiglitazar sodium is a non-TZD, configuration-restricted pan-agonist that simultaneously engages PPARα, PPARγ, and PPARδ with a defined EC50 ratio, differentiating it fundamentally from PPARγ-selective TZDs (e.g., pioglitazone, rosiglitazone) and PPARα/δ dual agonists (e.g., elafibranor) [1]. Furthermore, the sodium salt form provides distinct physicochemical stability advantages over the free base, with crystal structure analysis revealing asymmetric homodimer formation and altered coactivator binding stoichiometry [2]. Generic substitution based solely on in-class pharmacology ignores these quantifiable differences in receptor activation profile, gene regulation specificity, and safety outcomes documented in head-to-head preclinical and clinical studies [3].

Quantitative Differentiation Guide for Chiglitazar Sodium Procurement in Metabolic Disease Research


Chiglitazar Sodium Demonstrates Quantitatively Distinct PPAR Subtype Activation Profile Versus TZDs and Selective Agonists

In luciferase reporter assays conducted in U2OS human osteosarcoma cells, chiglitazar demonstrated a distinct PPAR subtype activation profile. For PPARγ, chiglitazar showed weaker activating activity than rosiglitazone but stronger than pioglitazone. For PPARα, chiglitazar exhibited more potent activity than rosiglitazone, pioglitazone, and the selective PPARα agonist WY14643 [1]. EC50 values were 1.2 μM (PPARα), 0.08 μM (PPARγ), and 1.7 μM (PPARδ) [2].

PPAR pan-agonist Receptor transactivation In vitro pharmacology

Chiglitazar Sodium Induces Significantly Greater Expression of Metabolic Genes ANGPTL4 and PDK4 Versus Rosiglitazone and Pioglitazone

In comparative gene expression studies across multiple cell models, chiglitazar induced significantly greater expression of ANGPTL4 (angiopoietin-like 4) and PDK4 (pyruvate dehydrogenase kinase 4) than both rosiglitazone and pioglitazone. These genes are critical regulators of glucose and lipid metabolism [1]. The increased expression was mechanistically dependent on the phosphorylation status of PPARγ at serine 273 (S273), indicating a configuration-restricted binding mode distinct from TZDs [2].

Gene regulation PPARγ phosphorylation Insulin sensitization

Chiglitazar Sodium Does Not Significantly Increase Body Weight or Fat Pad Weight in Diabetic Mouse Models Versus Rosiglitazone

In head-to-head in vivo studies in KKAy and db/db diabetic mouse models, comparable blood glucose-lowering effects were observed between chiglitazar and rosiglitazone. However, chiglitazar did not significantly increase body weight in KKAy mice or epididymal fat pad weight in db/db mice, in contrast to rosiglitazone [1]. This dissociation between glycemic efficacy and weight gain has been a long-standing challenge with TZD-class PPARγ agonists.

Body weight Adiposity In vivo pharmacology

Chiglitazar Sodium (48 mg) Reduces HbA1c by -1.05% Versus Placebo at 24 Weeks in Phase 3 CMAP Trial

In the randomized, double-blind, placebo-controlled Phase 3 CMAP trial (NCT02121717) in patients with type 2 diabetes inadequately controlled with lifestyle interventions, chiglitazar 48 mg once daily produced a placebo-adjusted HbA1c reduction of -1.05% (95% CI: -1.29 to -0.81; p < 0.0001) at week 24. The 32 mg dose produced a reduction of -0.87% (95% CI: -1.10 to -0.65; p < 0.0001) [1]. Secondary endpoints including insulin sensitivity and triglyceride reduction were also significantly improved [2].

Glycemic control Phase 3 clinical trial HbA1c reduction

Chiglitazar Sodium Exhibits Superior Postprandial Glucose and Insulin Resistance Improvement Versus Sitagliptin

In a pooled data analysis from two Phase 3 trials comparing chiglitazar with sitagliptin (a DPP-4 inhibitor), chiglitazar demonstrated a greater reduction in fasting plasma glucose (FPG) and 2-hour postprandial plasma glucose (2h-PPG) than sitagliptin in the pooled population and in subgroups with metabolic syndrome or insulin resistance [1]. A separate head-to-head study further confirmed that chiglitazar therapy effectively reduced glucose variation and showed a larger improvement in insulin resistance and inflammatory parameters than sitagliptin [2].

Insulin resistance DPP-4 inhibitor comparison Postprandial glucose

Chiglitazar Sodium Sodium Salt Form Provides Enhanced Stability Over Free Base for Long-Term Storage

According to US Patent 11,981,638, the sodium salt form of chiglitazar was developed specifically because it provides better stability than the free base [1]. The free base (CAS 743438-45-1) and sodium salt (CAS 1959588-75-0) differ in molecular formula (C36H29FN2O4 vs. C36H28FN2NaO4) and molecular weight (572.6 vs. 594.6 g/mol), with the sodium salt exhibiting distinct crystalline properties [2]. Crystal structure analysis further reveals that chiglitazar sodium can induce asymmetric homodimer formation with altered coactivator binding stoichiometry, a structural feature that may contribute to its pharmacological profile .

Salt form Stability Formulation development

Recommended Research and Procurement Application Scenarios for Chiglitazar Sodium


In Vivo Metabolic Studies Requiring Pan-PPAR Activation with Weight-Neutral Profile

For preclinical studies in diabetic rodent models (e.g., KKAy, db/db, MSG-induced obese rats) where glycemic control is required but TZD-associated weight gain or adiposity would confound metabolic phenotyping, chiglitazar sodium provides a validated alternative. Evidence from direct comparative studies shows comparable glucose-lowering to rosiglitazone without significant increases in body weight or fat pad weight [1]. The sodium salt form (CAS 1959588-75-0) is recommended for its stability and consistent in vivo performance [2].

Mechanistic Studies Investigating PPARγ S273 Phosphorylation-Dependent Gene Regulation

Chiglitazar sodium uniquely demonstrates configuration-restricted binding that preferentially regulates ANGPTL4 and PDK4 expression via PPARγ S273 phosphorylation inhibition, a mechanism distinct from full TZD agonists. Researchers investigating selective PPARγ modulator (SPPARM) pharmacology or the dissociation between insulin sensitization and adipogenic gene programs should select chiglitazar sodium over generic TZDs based on this documented differential gene regulation profile [3].

Clinical or Translational Studies in Insulin-Resistant Populations with Metabolic Syndrome

For clinical research programs targeting insulin-resistant type 2 diabetes or metabolic syndrome, chiglitazar sodium offers validated efficacy endpoints from Phase 3 trials. Pooled analyses demonstrate superior reduction in fasting and postprandial glucose versus sitagliptin, with greater improvement in insulin resistance parameters [4]. The compound's balanced pan-PPAR activation profile (α:γ:δ EC50 = 1.2:0.08:1.7 μM) supports applications in dyslipidemia and NASH/MASH research where both glycemic and lipid endpoints are relevant .

MASH/MASLD Preclinical and Phase 2 Research Programs

Chiglitazar sodium is under active investigation in Phase 2 trials for metabolic dysfunction-associated steatohepatitis (MASH) and metabolic dysfunction-associated steatotic liver disease (MASLD) with hypertriglyceridemia. Recent Phase 2 data demonstrate significant reduction in liver fat content with dose-dependent effects (48 mg and 64 mg) and favorable safety profile [5]. Procurement of chiglitazar sodium for MASH/MASLD research is justified by these emerging clinical data and the compound's simultaneous engagement of PPARα, γ, and δ, which collectively regulate hepatic lipid metabolism, inflammation, and fibrosis pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chiglitazar sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.